Methyl 3-(acridin-9-YL)prop-2-enoate
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Overview
Description
Methyl 3-(acridin-9-YL)prop-2-enoate is a compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acridin-9-YL)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate alkenes. One common method involves the [3 + 2] cycloaddition reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate with unstable nitrile N-oxides . The reaction conditions usually include the use of solvents like chloroform (CDCl3) and the application of basic hydrolysis with sodium hydroxide (NaOH) in methanol at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acridin-9-YL)prop-2-enoate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3 + 2] cycloaddition reactions with nitrile N-oxides, leading to the formation of regioisomers.
Hydrolysis: Basic hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Nitrile N-oxides: Used in cycloaddition reactions.
Sodium Hydroxide (NaOH): Used in basic hydrolysis reactions.
Methanol: Common solvent for hydrolysis reactions.
Major Products
Regioisomers: Formed during cycloaddition reactions.
Carboxylic Acids: Formed during hydrolysis reactions
Scientific Research Applications
Methyl 3-(acridin-9-YL)prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties due to its ability to bind to DNA and interfere with topoisomerase enzymes.
Biological Studies: Its interaction with DNA makes it a valuable tool for studying DNA-binding properties and mechanisms.
Chemical Research: Used in the synthesis of various derivatives and in studying regioselectivity in cycloaddition reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(acridin-9-YL)prop-2-enoate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s planar structure facilitates its insertion between DNA base pairs, causing structural changes that inhibit cellular processes.
Comparison with Similar Compounds
Similar Compounds
9-(2-Phenylethenyl)acridine: Another acridine derivative with similar DNA-binding properties.
Amsacrine: A well-known DNA intercalator used in cancer therapy.
Uniqueness
Methyl 3-(acridin-9-YL)prop-2-enoate is unique due to its specific structural features that allow for selective regioisomer formation in cycloaddition reactions . Its ability to form stable regioisomers and its potent DNA-binding properties make it a valuable compound for both chemical and biological research.
Properties
CAS No. |
91025-07-9 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)11-10-12-13-6-2-4-8-15(13)18-16-9-5-3-7-14(12)16/h2-11H,1H3 |
InChI Key |
BBZCPQNGYJRNSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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